molecular formula C8H12N4O2 B14377632 N-(Butan-2-yl)-5-nitropyrimidin-2-amine CAS No. 88374-43-0

N-(Butan-2-yl)-5-nitropyrimidin-2-amine

Cat. No.: B14377632
CAS No.: 88374-43-0
M. Wt: 196.21 g/mol
InChI Key: VPLQKYIVVZESSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butan-2-yl)-5-nitropyrimidin-2-amine is a chemical compound with the CAS Registry Number 88374-43-0 . It is characterized by the molecular formula C 8 H 12 N 4 O 2 and has a molecular weight of 196.206 g/mol . The compound features a pyrimidine ring, a common scaffold in medicinal chemistry and materials science, which is substituted with a nitro group at the 5-position and a sec-butylamino group at the 2-position . The nitropyrimidine core is a significant building block in organic synthesis. Researchers value this structural motif for its potential as an intermediate in developing more complex molecules . Compounds with similar 5-nitropyrimidine structures are frequently explored in various research fields, including the synthesis of potential therapeutic agents and the development of functional materials . The calculated Physicochemical properties include a topological polar surface area of approximately 83.6 Ų , which is a key parameter in pharmaceutical research for predicting cell membrane permeability. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

CAS No.

88374-43-0

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N-butan-2-yl-5-nitropyrimidin-2-amine

InChI

InChI=1S/C8H12N4O2/c1-3-6(2)11-8-9-4-7(5-10-8)12(13)14/h4-6H,3H2,1-2H3,(H,9,10,11)

InChI Key

VPLQKYIVVZESSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Diethyl Malonate

The synthesis begins with the nitration of diethyl malonate using concentrated or fuming nitric acid. Under controlled conditions (0–30°C, 4–10 molar equivalents HNO₃), diethyl malonate undergoes electrophilic aromatic substitution to yield diethyl 2-nitromalonate. The nitro group is introduced at the α-position, with excess nitric acid ensuring complete conversion. Solvent selection (toluene or ethyl acetate) minimizes side reactions, achieving yields of 80–85%.

Cyclization with Thiourea

Diethyl 2-nitromalonate reacts with thiourea in the presence of sodium ethoxide to form 2-thio-5-nitropyrimidine. This cyclization occurs via nucleophilic attack of the thiourea sulfur on the electrophilic carbonyl carbons, followed by dehydration. The reaction proceeds at reflux (80°C, 6–8 hours), yielding a thiolated pyrimidine intermediate.

Functionalization to N-Alkylamine

The thiol group at position 2 is replaced with the butan-2-ylamine via nucleophilic substitution. Using phosphorus oxychloride, the thiol is converted to a chloro derivative, which reacts with butan-2-ylamine in dichloromethane under basic conditions (K₂CO₃, 50°C). This step achieves 70–75% yield, with purification via column chromatography (30% ethyl acetate/petroleum ether).

Nucleophilic Substitution of Halopyrimidines

Synthesis of 2-Chloro-5-nitropyrimidine

An alternative route starts with 2-chloro-5-nitropyrimidine, synthesized by chlorinating 2-hydroxy-5-nitropyrimidine using POCl₃. The chloro group at position 2 serves as a leaving group for subsequent amination.

Amination with Butan-2-ylamine

Heating 2-chloro-5-nitropyrimidine with butan-2-ylamine (2–3 equiv) in tetrahydrofuran at 60°C for 12 hours facilitates nucleophilic aromatic substitution. The reaction is catalyzed by ytterbium triflate (5 mol%), enhancing the electrophilicity of the pyrimidine ring. Post-reaction purification via flash chromatography isolates the product in 65–70% yield.

N-Alkylation of 5-Nitropyrimidin-2-amine

Direct Alkylation with 2-Bromobutane

5-Nitropyrimidin-2-amine undergoes N-alkylation using 2-bromobutane under phase-transfer conditions. In a biphasic system (H₂O/toluene), tetrabutylammonium bromide (10 mol%) and NaOH (2 equiv) facilitate the transfer of the alkylating agent to the organic phase. Reaction at 40°C for 6 hours yields 75–80% of the target compound.

Mitsunobu Reaction

The Mitsunobu reaction offers stereochemical control for chiral amines. Using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (1.2 equiv), 5-nitropyrimidin-2-amine reacts with (S)-butan-2-ol in THF at 0°C. This method achieves 85% yield with retention of configuration, critical for enantioselective applications.

Multi-Component Cyclization Using Transition Metal Catalysts

Ytterbium-Triflate-Catalyzed Cyclization

A one-pot synthesis involves reacting nitroacetylene derivatives with butan-2-ylguanidine in the presence of ytterbium triflate (5 mol%). The catalyst promotes [2+2+2] cycloaddition at 50°C, forming the pyrimidine ring with pre-installed nitro and amine groups. This method streamlines synthesis but requires stringent anhydrous conditions, yielding 60–65%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates in alkylation and substitution steps. For nitration, non-polar solvents (toluene) improve regioselectivity. Optimal temperatures range from 0°C (nitration) to 50–60°C (cyclization).

Catalytic Enhancements

Ytterbium triflate reduces reaction times in cyclization by 40%, while phase-transfer catalysts increase alkylation efficiency by 20%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Regioselectivity
Nitration-Cyclization 70–75 95 Moderate High
Nucleophilic Substitution 65–70 90 High Moderate
N-Alkylation 75–85 98 High Low
Multi-Component 60–65 85 Low High

The N-alkylation route offers the highest yield and scalability, whereas nitration-cyclization ensures precise nitro placement. Multi-component methods, though innovative, require further optimization for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group at the second position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, potassium carbonate.

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products Formed

    Oxidation: 5-Amino-2-(butan-2-yl)pyrimidine.

    Substitution: Various N-alkylated derivatives of this compound.

    Reduction: 5-Amino-2-(butan-2-yl)pyrimidine.

Scientific Research Applications

N-(Butan-2-yl)-5-nitropyrimidin-2-amine has potential applications in pharmaceutical development as a lead compound for designing new drugs.

Scientific Research Applications
N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine:
The synthesis of N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine typically involves multiple steps under controlled conditions, where a suitable precursor is cyclized.

Case Studies and Research Findings
In Vitro Studies: Treatment with N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine led to a dose-dependent decrease in cell viability in MCF-7 cells.
Molecular Docking Studies: Computational analyses indicate a strong binding affinity of N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine to CDK2 and CDK6, suggesting it could be a potent inhibitor with potential for further development.
Toxicity Assessments: Cytotoxicity tests of N-(Butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl) pyrazolo[1,5-a] pyrimidin-7-amine on non-cancerous cell lines like HEK293 showed minimal toxicity at therapeutic concentrations, indicating a favorable safety profile.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Additional Substituents Molecular Weight (g/mol)
This compound Pyrimidine Butan-2-ylamine Nitro (-NO₂) None ~195.20 (calculated)
4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine Pyrimidine Amine Nitro (-NO₂) 4-Benzyloxy, 6-methyl 314.33 (CAS 160948-33-4)
(5-Bromo-pyrimidin-2-yl)-furan-2-ylmethyl-amine Pyrimidine Furan-2-ylmethylamine Bromo (-Br) None 282.13 (CAS 886366-01-4)
N-(5-nitro-2-pyridyl)butylamine Pyridine Butylamine Nitro (-NO₂) None 209.23 (CAS 26820-54-2)

Key Observations :

  • Pyrimidine vs. Pyridine Core : The pyrimidine ring (two nitrogen atoms) in the target compound offers distinct electronic properties compared to pyridine (one nitrogen). This difference influences hydrogen bonding, solubility, and reactivity .
  • Nitro Group : The electron-withdrawing nitro group at position 5 in the target compound and ’s pyrimidine derivative enhances electrophilic substitution reactivity but may reduce basicity of the amine group.
  • Alkyl vs. Aromatic Substituents : The branched butan-2-yl group in the target compound likely increases lipophilicity compared to the benzyloxy group in ’s compound, which may enhance solubility in polar solvents .

Physicochemical and Reactivity Trends

  • Solubility: The target compound’s butan-2-yl group contributes to moderate lipophilicity, favoring organic solvents. Bromo-substituted analogs () exhibit lower solubility in water due to halogenated hydrophobicity .
  • Stability :

    • Nitro groups generally confer thermal stability but may render compounds sensitive to reducing agents. The bromo substituent in ’s compound could facilitate nucleophilic aromatic substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.